molecular formula C16H15Cl2N5S B266921 N-(2,3-dichlorobenzyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

N-(2,3-dichlorobenzyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

Cat. No.: B266921
M. Wt: 380.3 g/mol
InChI Key: NRORYZBGSFFAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine: is a complex organic compound that features a dichlorobenzyl group, a phenyl-tetrazole moiety, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Dichlorobenzyl Group: The dichlorobenzyl group is synthesized separately and then attached to the ethanamine backbone through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the dichlorobenzyl group with the phenyl-tetrazole moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole moiety.

    Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially leading to the formation of benzyl alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole moiety.

    Reduction: Reduced forms of the dichlorobenzyl group.

    Substitution: Substituted derivatives at the dichlorobenzyl position.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways would depend on the specific application but could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorobenzyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its combination of the dichlorobenzyl group with the phenyl-tetrazole moiety, which imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H15Cl2N5S

Molecular Weight

380.3 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C16H15Cl2N5S/c17-14-8-4-5-12(15(14)18)11-19-9-10-24-16-20-21-22-23(16)13-6-2-1-3-7-13/h1-8,19H,9-11H2

InChI Key

NRORYZBGSFFAQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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